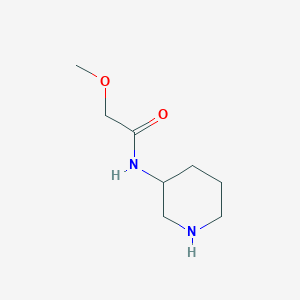methanol](/img/structure/B13211788.png)
[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C10H15NO2. This compound features a cyclopropyl group attached to an aminomethyl group, which is further connected to a 2-methylfuran-3-yl group. It is a versatile compound used in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with 2-methylfuran-3-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 1-(Aminomethyl)cyclopropylmethanol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological pathways makes it a candidate for drug development .
Industry: Industrially, 1-(Aminomethyl)cyclopropylmethanol is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling processes .
Comparison with Similar Compounds
- [1-(Aminomethyl)cyclopropyl]methanol
- [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
- 3-(4-Chlorophenyl)-1-propanol
Comparison: Compared to similar compounds, 1-(Aminomethyl)cyclopropylmethanol stands out due to its unique combination of a cyclopropyl group and a furan ring. This structural feature imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(2-methylfuran-3-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-7-8(2-5-13-7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3 |
InChI Key |
HYCYWQJTMUEERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13211706.png)
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211708.png)
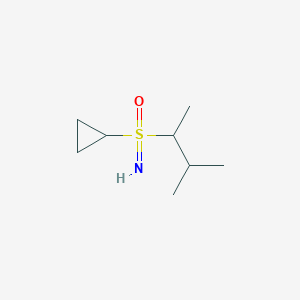
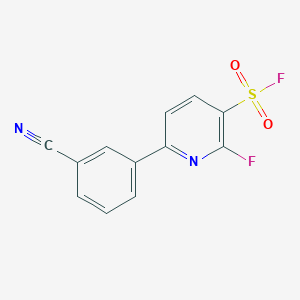
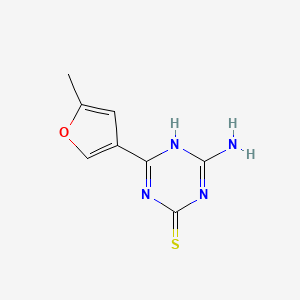
![(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13211732.png)
![tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B13211737.png)
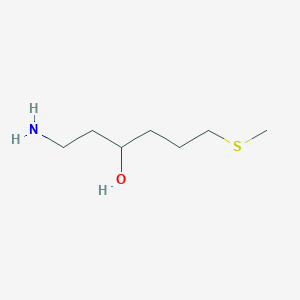
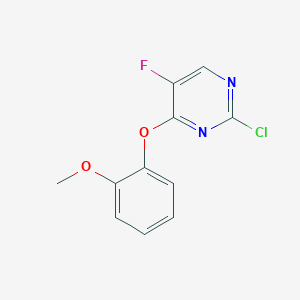
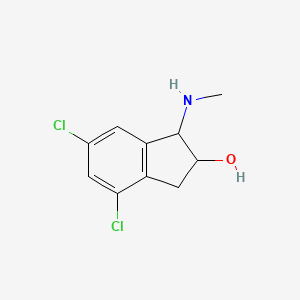
![2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13211763.png)

![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211790.png)
